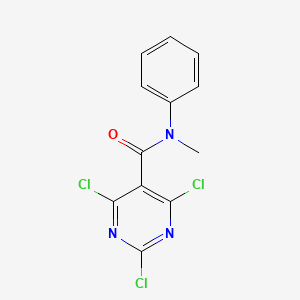
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide.
N-methyl-N-phenylamine: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds such as 2,4,6-trichloro-5-methylpyrimidine and tris(2,4,6-trichlorophenyl)methyl radicals share structural similarities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
87847-98-1 |
|---|---|
Fórmula molecular |
C12H8Cl3N3O |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
2,4,6-trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O/c1-18(7-5-3-2-4-6-7)11(19)8-9(13)16-12(15)17-10(8)14/h2-6H,1H3 |
Clave InChI |
NLEGVFNFBCVDHA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


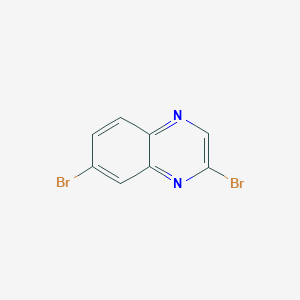

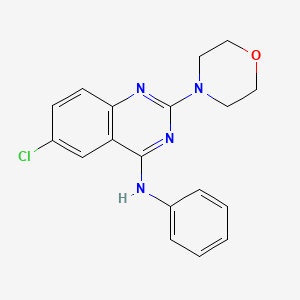
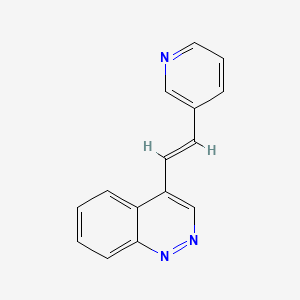
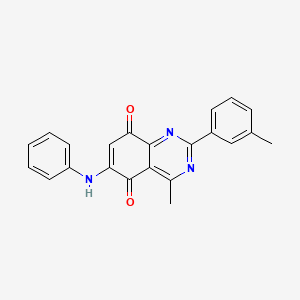

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
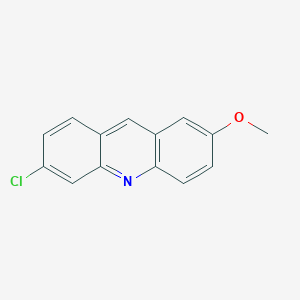
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
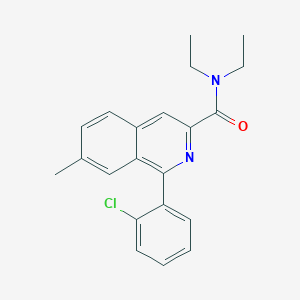
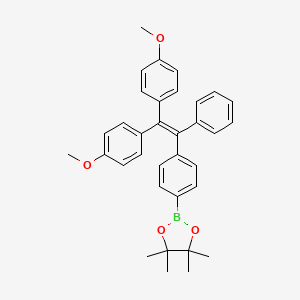

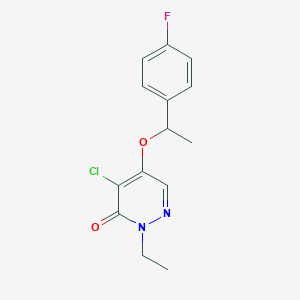
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
